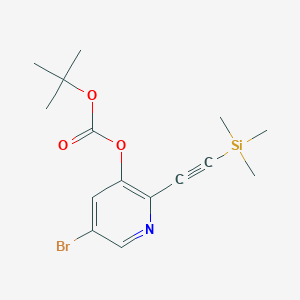

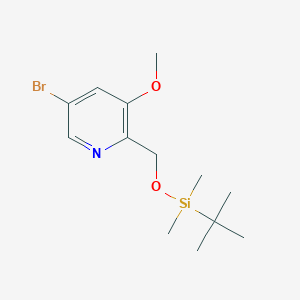

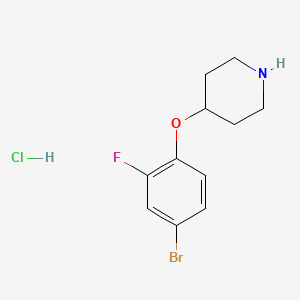

![molecular formula C6H4BrN3 B1521730 4-bromo-1H-pirazolo[3,4-b]piridina CAS No. 856859-49-9](/img/structure/B1521730.png)

4-bromo-1H-pirazolo[3,4-b]piridina

Descripción general

Descripción

4-bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It is a derivative of pyrazolo[3,4-b]pyridine, a group of compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic strategies and approaches to 1H-pyrazolo pyridine derivatives have been reported extensively from 2017 to 2021 .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Aplicaciones Científicas De Investigación

Investigación Biomédica

4-bromo-1H-pirazolo[3,4-b]piridina sirve como una estructura central en el desarrollo de compuestos con aplicaciones biomédicas significativas. Su similitud estructural con bases púricas como la adenina y la guanina la convierte en un andamiaje valioso para sintetizar análogos que pueden interactuar con los sistemas biológicos . Este compuesto se ha utilizado en el diseño de moléculas con posibles efectos terapéuticos contra una variedad de enfermedades.

Diseño y Desarrollo de Medicamentos

En el ámbito del descubrimiento de fármacos, los derivados de this compound se exploran por sus propiedades farmacológicas. Son particularmente importantes en el diseño de inhibidores de quinasas, que juegan un papel crucial en la regulación de los procesos celulares. Estos derivados se han estudiado por su eficacia en el tratamiento de enfermedades como el cáncer al inhibir las quinasas hiperactivas .

Trastornos Neurológicos

Los investigadores han investigado el uso de this compound en el desarrollo de tratamientos para trastornos del sistema nervioso central. Sus derivados son prometedores como sustratos para medicamentos dirigidos a vías neurológicas, lo que podría ofrecer nuevas vías para controlar afecciones como la enfermedad de Alzheimer y la epilepsia .

Terapéutica Cardiovascular

Los derivados del compuesto también se están estudiando por sus aplicaciones cardiovasculares. Han mostrado potencial en la creación de tratamientos para afecciones como la hipertensión y la insuficiencia cardíaca. La capacidad de modular la frecuencia cardíaca y la presión arterial hace que estos derivados sean valiosos en la investigación cardiovascular .

Agentes Antivirales

En medio de la búsqueda continua de medicamentos antivirales efectivos, this compound se ha identificado como un precursor clave en la síntesis de compuestos con actividad antiviral. Estos derivados podrían conducir al desarrollo de nuevos medicamentos para infecciones virales, incluidas las causadas por virus emergentes y reemergentes .

Medicamentos Antiinflamatorios

Las propiedades antiinflamatorias de los derivados de this compound se están explorando para tratar diversas afecciones inflamatorias. Al modular la respuesta inflamatoria del cuerpo, estos compuestos podrían proporcionar alivio a los pacientes que sufren de enfermedades inflamatorias crónicas .

Investigación Oncológica

En oncología, los derivados de this compound se están examinando por su potencial como agentes anticancerígenos. Su capacidad para interferir con las vías de proliferación y diferenciación celular ofrece una estrategia prometedora para desarrollar terapias contra el cáncer dirigidas .

Aplicaciones Antibacterianas

El potencial antibacteriano de los derivados de this compound es otra área de interés. Con la resistencia a los antibióticos en aumento, existe una necesidad apremiante de nuevos agentes antibacterianos, y estos derivados se están estudiando por su eficacia contra diversas cepas bacterianas .

Mecanismo De Acción

Target of Action

The primary targets of 4-bromo-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Mode of Action

4-bromo-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities. For instance, one of the synthesized derivatives of 4-bromo-1H-pyrazolo[3,4-b]pyridine, compound C03, showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line .

Biochemical Pathways

Once TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

Compound c03, a derivative of 4-bromo-1h-pyrazolo[3,4-b]pyridine, possessed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .

Result of Action

The result of the action of 4-bromo-1H-pyrazolo[3,4-b]pyridine is the inhibition of the proliferation of certain cell lines. For example, compound C03 inhibited the proliferation of the Km-12 cell line .

Análisis Bioquímico

Biochemical Properties

4-bromo-1H-pyrazolo[3,4-b]pyridine has been found to interact with Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The continuous activation and overexpression of TRKs can lead to cancer, making 4-bromo-1H-pyrazolo[3,4-b]pyridine a potential candidate for cancer treatment .

Cellular Effects

In cellular processes, 4-bromo-1H-pyrazolo[3,4-b]pyridine has been shown to inhibit the proliferation of certain cell lines . For instance, it has demonstrated inhibitory activity against the Km-12 cell line with an IC50 value of 0.304 μM .

Molecular Mechanism

The molecular mechanism of 4-bromo-1H-pyrazolo[3,4-b]pyridine involves the inhibition of TRKA, a subtype of TRKs . This inhibition disrupts the downstream signal transduction pathways associated with cell proliferation, differentiation, and survival .

Temporal Effects in Laboratory Settings

It has been noted that the compound possesses good plasma stability .

Dosage Effects in Animal Models

While specific dosage effects of 4-bromo-1H-pyrazolo[3,4-b]pyridine in animal models have not been detailed in the literature, the compound’s potential for further exploration has been acknowledged .

Propiedades

IUPAC Name |

4-bromo-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFQAGXECPOKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671969 | |

| Record name | 4-Bromo-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856859-49-9 | |

| Record name | 4-Bromo-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

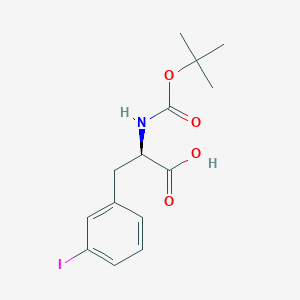

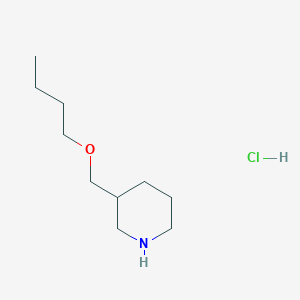

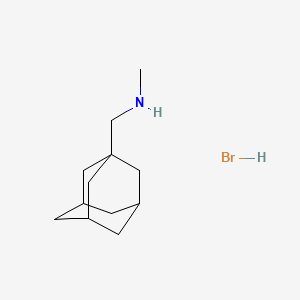

![3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521650.png)

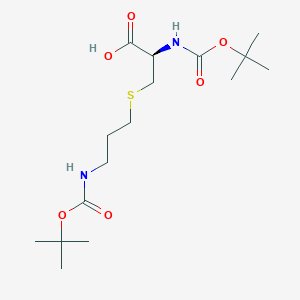

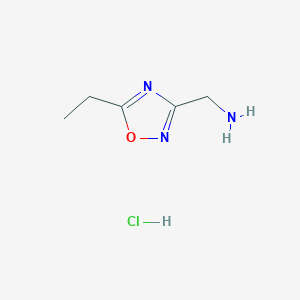

![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)

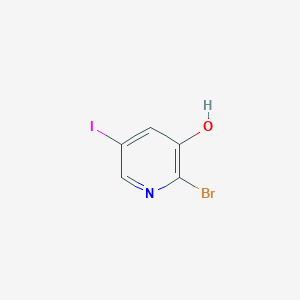

![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)

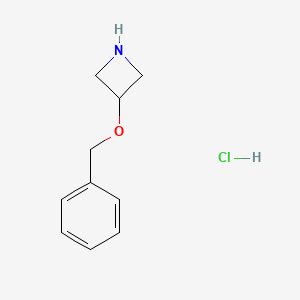

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)